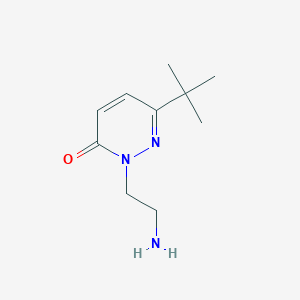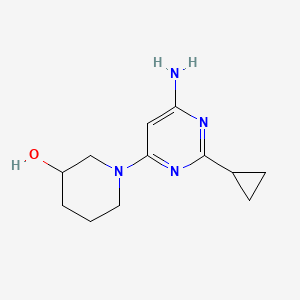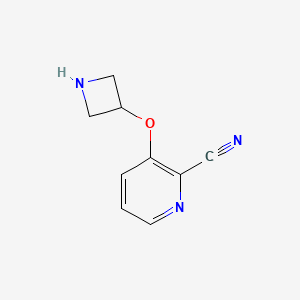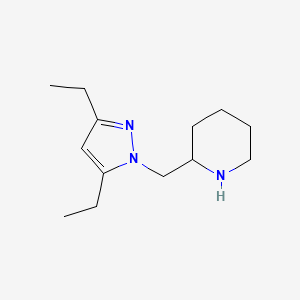
2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one
Vue d'ensemble
Description
2-(2-Aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one, also known as 2-AEP, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound containing a nitrogen atom and a pyridine ring. It was first synthesized in the late 1960s, and has since been used extensively in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one has been used in a wide variety of scientific research applications, including as an inhibitor of protein kinases, as a probe for the detection of reactive oxygen species, and as a tool for studying the role of G-protein coupled receptors in signal transduction pathways. It has also been used to study the mechanism of action of various drugs, and as a potential drug candidate for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one is not yet fully understood. However, it has been found to interact with various proteins and enzymes, including protein kinases, G-protein coupled receptors, and reactive oxygen species. It is believed that its ability to interact with these proteins and enzymes is responsible for its various biological effects.
Biochemical and Physiological Effects
2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one has been found to have a variety of biochemical and physiological effects. In vitro, it has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell proliferation and apoptosis. It has also been found to modulate the activity of G-protein coupled receptors, which are involved in signal transduction pathways. In vivo, it has been found to have anti-inflammatory and anti-cancer effects, and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is efficient and reproducible. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to its use. Its mechanism of action is still not fully understood, and it has not yet been tested in clinical trials.
Orientations Futures
The future directions of research on 2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one are numerous. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. It could also be used as a tool to study the role of protein kinases and G-protein coupled receptors in signal transduction pathways. Additionally, further research could be conducted to explore its potential as a drug candidate for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-(2-aminoethyl)-6-tert-butylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)8-4-5-9(14)13(12-8)7-6-11/h4-5H,6-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBZUQZMQOVRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-(tert-butyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1491738.png)






![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)




